molecular formula C9H12N2O B181876 5-Allyl-2,6-dimethyl-4-pyrimidinol CAS No. 78304-54-8

5-Allyl-2,6-dimethyl-4-pyrimidinol

Cat. No. B181876
CAS RN: 78304-54-8
M. Wt: 164.2 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Allyl-2,6-dimethyl-4-pyrimidinol” is represented by the formula C9H12N2O. The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.

Scientific Research Applications

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines

    • Application: This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d] pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Method: The main sections include synthesis methods; the reactivities of the substituents linked to the ring carbon and nitrogen atoms; and biological applications .
    • Results: The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Recent development of allyl–allyl cross-coupling and its application in natural product synthesis

    • Application: The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
    • Method: Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
    • Results: This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
  • Allylic Substitution with Carbon Nucleophiles

    • Application: The metal-catalyzed allylic substitution is one of the most important processes in organic synthesis .
    • Method: The reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system. Subsequent oxidative addition by removal of the leaving group X gives a π -allyl complex as intermediate .
    • Results: This method affords the same products as that of the standard alkylation of allylic substrates .
  • New Dihydropyridine Derivatives: Anti-inflammatory, Analgesic and Docking Studies

    • Application: The article describes the synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
    • Method: Structures of newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
    • Results: The final compounds were screened for their in vivo anti-inflammatory and analgesic activities .

Safety And Hazards

The safety and hazards of “5-Allyl-2,6-dimethyl-4-pyrimidinol” are not fully detailed in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336739
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2,6-dimethyl-4-pyrimidinol

CAS RN

78304-54-8
Record name 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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